2-Methoxypyran-4-one
CAS No.: 127942-10-3
Cat. No.: VC21182143
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127942-10-3 |
---|---|
Molecular Formula | C6H6O3 |
Molecular Weight | 126.11 g/mol |
IUPAC Name | 2-methoxypyran-4-one |
Standard InChI | InChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3 |
Standard InChI Key | CQUVDLZCHKUKHF-UHFFFAOYSA-N |
SMILES | COC1=CC(=O)C=CO1 |
Canonical SMILES | COC1=CC(=O)C=CO1 |
Introduction
Structural Characteristics and Basic Properties
2-Methoxypyran-4-one features a six-membered pyran ring with a ketone group at position 4 and a methoxy group at position 2. This arrangement contributes to its distinctive chemical behavior and reactivity patterns.
Chemical Identity
Property | Value |
---|---|
Molecular Formula | C₆H₆O₃ |
Molecular Weight | 126.11 g/mol |
IUPAC Name | 2-methoxypyran-4-one |
Chemical Class | Pyranone |
Structural Isomer | 4-methoxypyran-2-one |
As a pyranone derivative, 2-methoxypyran-4-one contains an unsaturated six-membered heterocyclic ring with one oxygen atom and a carbonyl group. The presence of the methoxy substituent at position 2 significantly influences its chemical reactivity and physical properties .
Synthesis Methodologies
The synthesis of 2-methoxypyran-4-one has presented significant challenges to researchers, particularly regarding racemization issues during preparation of enantiomerically pure forms. Several methodologies have been developed to address these challenges.
Parker's Synthesis
One notable synthesis route was developed by Parker and colleagues, involving multiple steps beginning with the oxidative cleavage of a chiral diol, followed by silver hydroxide oxidation, dianion addition, cyclization, and selective methylation .
The synthetic pathway proceeds as follows:
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Oxidative cleavage of a chiral diol
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Oxidation with silver hydroxide
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Dianion addition
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DBU-assisted cyclization
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Selective methylation to form 2-methoxy-4-pyran-4-one
Improved Methodology by Beaudry
Beaudry identified the racemization problems in Parker's method and developed a modified approach. Their research confirmed that Parker's synthesis resulted in severe racemization, with the final product retaining only approximately 24% enantiomeric excess (ee) .
Base-Free Cyclization Method
A more advanced synthesis method involves a base-free cyclization approach to prevent racemization:
Step | Reagent/Condition | Purpose |
---|---|---|
1 | NaIO₄ cleavage of diol | Initial substrate preparation |
2 | PDC oxidation | Carboxylic acid formation with retained ee |
3 | Acylation with β-keto 1,3-dioxin-4-one | Formation of key intermediate |
4 | Thermal cyclization | Formation of hydroxypyrone via acyl ketene |
5 | Selective methylation | Production of methoxypyrone with 91% ee |
This methodology significantly improves enantiomeric excess retention (91% ee) by avoiding strongly basic conditions that promote racemization .
Applications in Organic Synthesis
2-Methoxypyran-4-one serves as a valuable building block in organic synthesis, particularly in the construction of complex natural products.
Total Synthesis of Spectinabilin
2-Methoxypyran-4-one plays a crucial role in the total synthesis of (+)-Spectinabilin, a natural product with biological significance. The synthesis involves a concise 10-step linear sequence featuring the methoxypyranone as a key structural element .
The specific challenges in this synthesis include:
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Maintaining enantiomeric purity during formation of the methoxypyranone
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Coupling with other fragments to construct the complete natural product
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Controlling stereochemistry throughout the synthetic sequence
Integration in Complex Molecules
The compound serves as an important pharmacophore in various bioactive molecules. Its oxygen-rich heterocyclic structure allows for specific molecular recognition and binding interactions with biological targets .
Spectroscopic Analysis and Characterization
Spectroscopic data provides essential information for the unambiguous identification and characterization of 2-methoxypyran-4-one.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy reveals the distinctive structural features of 2-methoxypyran-4-one:
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¹H NMR shows characteristic signals for the methoxy group (typically around 3.8-4.0 ppm)
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The unsaturated protons of the pyran ring appear in the range of 5.5-7.5 ppm
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¹³C NMR displays the carbonyl carbon signal typically around 170-180 ppm
Optical Properties
For enantiomerically pure forms of 2-methoxypyran-4-one, specific optical rotation values provide important chirality information:
Enantiomer | Specific Optical Rotation | Enantiomeric Excess |
---|---|---|
(-)-2-methoxypyran-4-one | -159° | >99% |
(+)-2-methoxypyran-4-one | +140° | >99% |
These values contrast significantly with those reported by Parker (-34.9°), indicating substantial racemization in their synthetic approach .
Comparison with Related Compounds
Understanding the relationships between 2-methoxypyran-4-one and structurally similar compounds provides valuable insights into structure-activity patterns.
Isomeric Relationships
Compound | Key Structural Difference | Molecular Formula |
---|---|---|
2-Methoxypyran-4-one | Methoxy at position 2, ketone at position 4 | C₆H₆O₃ |
4-Methoxypyran-2-one | Methoxy at position 4, ketone at position 2 | C₆H₆O₃ |
3-Methoxy-2-methyl-4H-pyran-4-one | Additional methyl at position 2, methoxy at position 3 | C₇H₈O₃ |
2-Methoxy-6-methyl-4H-pyran-4-one | Additional methyl at position 6 | C₇H₈O₃ |
The positioning of the methoxy and carbonyl groups significantly influences the reactivity patterns and physical properties of these compounds .
Dihydro Derivatives
3,4-Dihydro-2-methoxy-2H-pyran represents a reduced form related to 2-methoxypyran-4-one, with distinct chemical properties:
Property | 3,4-Dihydro-2-methoxy-2H-pyran | 2-Methoxypyran-4-one |
---|---|---|
Molecular Formula | C₆H₁₀O₂ | C₆H₆O₃ |
Physical State | Colorless to light yellow liquid | Typically solid |
Boiling Point | 127°C | Higher due to additional oxygen |
Flash Point | 16°C | Not available from sources |
Specific Gravity | 1.01 | Not available from sources |
The dihydro derivative lacks the carbonyl functionality and contains fewer oxygen atoms, resulting in different physical and chemical characteristics .
Research Challenges and Future Directions
Racemization Issues
A significant challenge in working with 2-methoxypyran-4-one involves the tendency toward racemization during synthesis. Research by Beaudry demonstrated that traditional methods using strong bases like DBU result in substantial loss of optical purity .
Future research directions may include:
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Development of catalytic asymmetric synthesis routes
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Exploration of enzymatic methods for stereoselective preparation
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Application of flow chemistry techniques to control reaction parameters more precisely
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